3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde
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Overview
Description
3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is a purine derivative with the molecular formula C(_8)H(_8)N(_4)O(_3) This compound is notable for its unique structure, which includes a purine ring system substituted with methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde typically involves multi-step organic reactions starting from simpler purine derivatives. One common method includes the following steps:
Starting Material: The synthesis often begins with 3,7-dimethylxanthine.
Oxidation: The xanthine derivative undergoes oxidation to introduce the aldehyde group at the 8-position. This can be achieved using oxidizing agents such as selenium dioxide (SeO(_2)) or manganese dioxide (MnO(_2)).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The purine ring can undergo substitution reactions, where the methyl groups or other positions on the ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide (SeO(_2)), manganese dioxide (MnO(_2)), potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Major Products
Oxidation Product: 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid.
Reduction Product: 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-methanol.
Scientific Research Applications
Chemistry
In chemistry, 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
This compound has potential applications in biological and medical research. It can be used to study enzyme interactions, particularly those involving purine metabolism. Additionally, its derivatives may have pharmacological properties that could be explored for therapeutic purposes.
Industry
In industrial settings, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Similar purine structure with three methyl groups.
Theobromine (3,7-dimethylxanthine): Similar structure but lacks the aldehyde group.
Xanthine: The parent compound of many purine derivatives, including the one .
Uniqueness
3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is unique due to the presence of the aldehyde group at the 8-position, which imparts distinct chemical reactivity compared to other purine derivatives. This functional group allows for specific reactions and interactions that are not possible with compounds like caffeine or theobromine.
Properties
IUPAC Name |
3,7-dimethyl-2,6-dioxopurine-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h3H,1-2H3,(H,10,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYUSVWJDYXCEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160710 |
Source
|
Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-54-4 |
Source
|
Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4921-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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